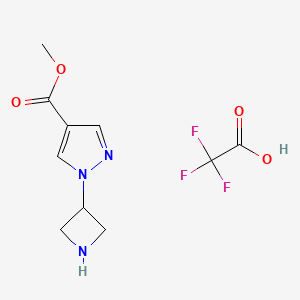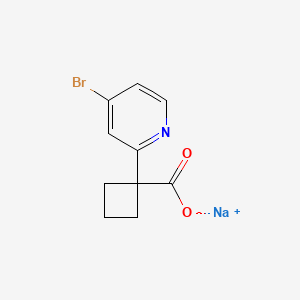
sodium 1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C10H9BrNNaO2 This compound features a cyclobutane ring substituted with a carboxylate group and a bromopyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate typically involves the reaction of 4-bromopyridine with cyclobutanecarboxylic acid under specific conditions. The reaction may be catalyzed by a base such as sodium hydroxide, which facilitates the formation of the sodium salt of the carboxylate group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridinyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction:
Cycloaddition Reactions: The cyclobutane ring may participate in cycloaddition reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry: Sodium 1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features allow for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The exact mechanism of action for sodium 1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate is not well-defined. its reactivity is largely influenced by the presence of the bromopyridinyl moiety and the cyclobutane ring. The bromine atom can act as a leaving group in substitution reactions, while the cyclobutane ring can undergo strain-induced transformations.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridinyl moiety and exhibit similar reactivity in substitution reactions.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridinyl group and participate in similar chemical reactions.
Uniqueness: Sodium 1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
sodium;1-(4-bromopyridin-2-yl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.Na/c11-7-2-5-12-8(6-7)10(9(13)14)3-1-4-10;/h2,5-6H,1,3-4H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCZHFYVTZYXMI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=C2)Br)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrNNaO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
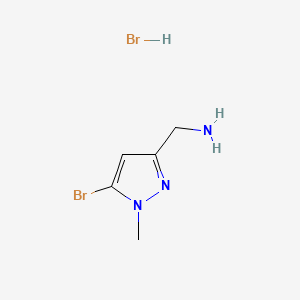
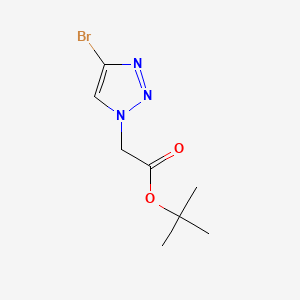
![2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride](/img/structure/B6606732.png)
![5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoicacid](/img/structure/B6606744.png)
![tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride](/img/structure/B6606756.png)
![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride](/img/structure/B6606760.png)
![{3-iodoimidazo[1,2-a]pyridin-8-yl}methanol](/img/structure/B6606769.png)
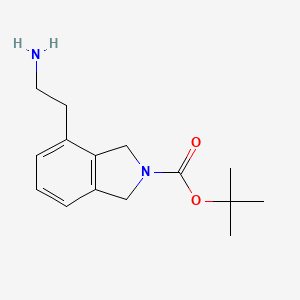
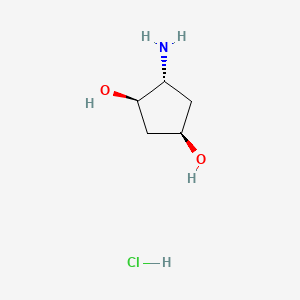
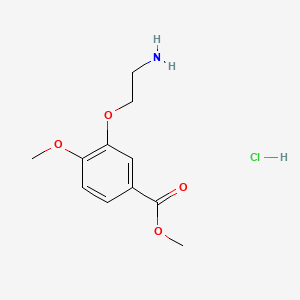
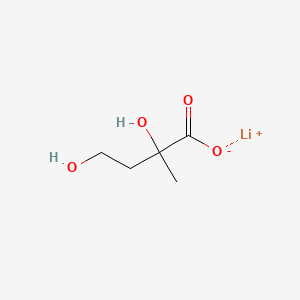
![2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B6606809.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6606815.png)
